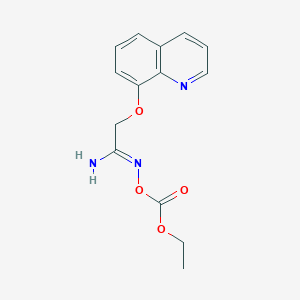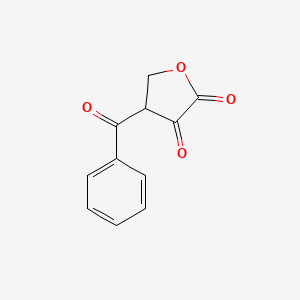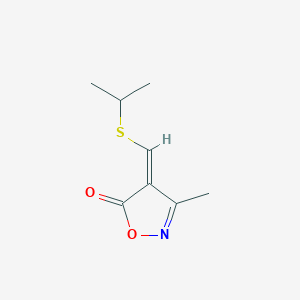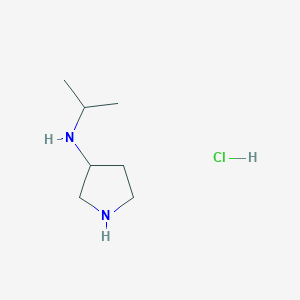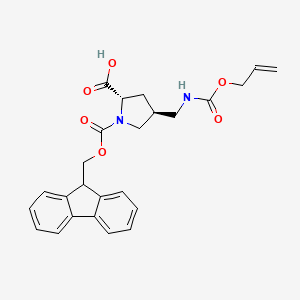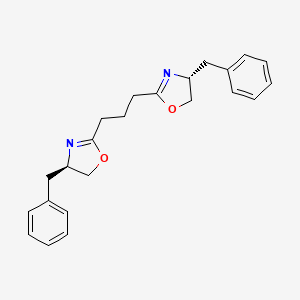
1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is a chiral compound featuring two oxazoline rings attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions. For example, ®-phenylglycinol can be reacted with benzyl chloroformate to form the oxazoline ring.
Linking the Oxazoline Rings: The two oxazoline rings are then linked via a propane backbone. This can be achieved through a nucleophilic substitution reaction where a propane dihalide (e.g., 1,3-dibromopropane) reacts with the oxazoline intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl alcohols or benzaldehydes, while reduction could produce alkylated oxazolines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality and facilitating enantioselective transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propane: The enantiomer of the compound .
1,3-Bis(diphenylphosphino)propane: A related compound used as a ligand in different catalytic processes.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is unique due to its specific chiral configuration and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical reactions.
Eigenschaften
Molekularformel |
C23H26N2O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-3-8-18(9-4-1)14-20-16-26-22(24-20)12-7-13-23-25-21(17-27-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 |
InChI-Schlüssel |
VMKQYKPZCKRCRS-NHCUHLMSSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)CCCC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)CCCC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




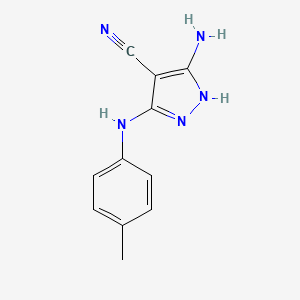
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
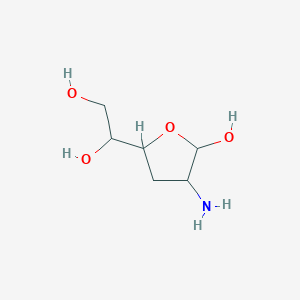
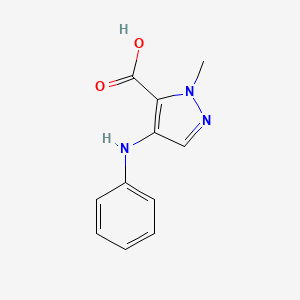
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
